molecular formula C21H27N7NaO17P3 B1662142 Nadide phosphate monosodium CAS No. 1184-16-3

Nadide phosphate monosodium

Cat. No. B1662142
CAS RN: 1184-16-3
M. Wt: 765.4 g/mol
InChI Key: JNUMDLCHLVUHFS-QYZPTAICSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nadide, also known as Nicotinamide Adenine Dinucleotide (NAD), is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage . It is found widely in nature and is involved in numerous enzymatic reactions where it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH) .


Molecular Structure Analysis

The molecular structure of Nadide phosphate monosodium is represented by the chemical formula C21H26N7NaO17P3 . The molecular weight is 765.39 (anhydrous basis) .

Scientific Research Applications

NADPH in Bacterial and Archaeal Systems

  • NADPH as an Essential Electron Donor : NADPH is crucial for anabolic reactions and biosynthesis in prokaryotes. It's used in the production of major cell components and biotechnological products. Strategies to increase NADPH availability can enhance productivity in various biotechnological applications (Spaans, Weusthuis, van der Oost, & Kengen, 2015).

NADPH in Cellular and Molecular Biology

  • Dynamic Regulation in Living Cells : Fluorescent sensors for NADPH enable the study of its dynamics in living cells, revealing how cellular NADPH levels are influenced by factors like oxidative stress and glucose availability (Tao et al., 2017).
  • Role in Cancer Cell Metabolism : NADPH homeostasis is critical in cancer cells, influencing their antioxidant capacity and susceptibility to oxidative stress. Targeting NADPH metabolism could be a viable strategy for cancer therapy (Ju et al., 2020).

NADPH in Biochemistry and Medicine

  • Chemo-enzymatic Synthesis Applications : The synthesis of NADPH and its derivatives is important in biochemical studies, particularly for identifying binding proteins and in proteomic research (Su et al., 2020).
  • Involvement in Heart Failure : NADPH oxidase activity in human myocardium is linked to heart failure, suggesting its potential as a therapeutic target (Heymes et al., 2003).

NADPH in Metabolic and Biophysical Studies

  • Autofluorescence Imaging : Multiphoton microscopy of NADPH is useful for metabolic interpretations at the single-cell level (Chacko & Eliceiri, 2020).
  • Biomimetic NADH Regeneration : NADPH is a major cost factor in biotransformations. Efficient regeneration methods, including enzymatic approaches, are crucial in various biotechnological applications (Quinto, Köhler, & Ward, 2014).

Safety And Hazards

The safety data sheet for Sodium phosphate monobasic monohydrate suggests avoiding dust formation, breathing vapors, mist, or gas, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUMDLCHLVUHFS-QYZPTAICSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7NaO17P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [Bio-Rad Laboratories MSDS]
Record name beta-Nicotinamide adenine dinucleotide phosphate sodium salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12313
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Nadide phosphate monosodium

CAS RN

1184-16-3
Record name Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'→5'-ester with 3-(aminocarbonyl)-1-β-d-ribofuranosylpyridinium hydroxide, inner salt, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nadide phosphate monosodium
Reactant of Route 2
Nadide phosphate monosodium
Reactant of Route 3
Nadide phosphate monosodium
Reactant of Route 4
Nadide phosphate monosodium
Reactant of Route 5
Nadide phosphate monosodium
Reactant of Route 6
Nadide phosphate monosodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.